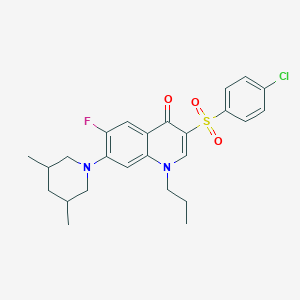

3-(4-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of 3-(4-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps, starting with the preparation of the quinoline core. The synthetic route typically includes:

Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents like Selectfluor.

Attachment of the 3,5-dimethylpiperidin-1-yl group: This can be done through nucleophilic substitution reactions.

Sulfonylation with 4-chlorobenzenesulfonyl chloride: This step involves the reaction of the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial production methods would scale up these reactions, optimizing conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

3-(4-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the quinoline ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro or sulfonyl positions, leading to a variety of derivatives.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents like dichloromethane, ethanol, or water.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules, especially in medicinal chemistry.

Biology: The compound’s biological activity can be studied for potential therapeutic applications, such as antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a drug candidate, exploring its efficacy and safety in preclinical and clinical trials.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. The presence of the fluoro group enhances its binding affinity and specificity. The sulfonyl and piperidinyl groups may further modulate its activity and pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Chloroquine: Known for its antimalarial activity.

Ciprofloxacin: A fluoroquinolone antibiotic.

Quinidine: Used as an antiarrhythmic agent.

Compared to these compounds, 3-(4-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one (referred to as Compound X for brevity) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

Compound X is characterized by a complex structure that includes a quinoline core with various substituents. The presence of the 4-chlorobenzenesulfonyl group and the 3,5-dimethylpiperidine moiety is significant for its biological activity. The fluorine atom at position 6 of the quinoline ring enhances its pharmacological properties.

Anticancer Properties

Recent studies have investigated the anticancer potential of Compound X against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | G2/M cell-cycle arrest and apoptosis |

| SW480 | 4.8 | Induction of apoptosis |

| A549 | 6.0 | Inhibition of proliferation |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to increased apoptotic activity as demonstrated by flow cytometry assays .

Neuroprotective Effects

Compound X has also been evaluated for its neuroprotective properties. It has been reported to inhibit monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid signaling. This inhibition suggests potential applications in treating neuroinflammatory conditions and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR of Compound X is critical for optimizing its biological activity. Modifications to the piperidine moiety and variations in the sulfonamide group have been explored to enhance potency and selectivity.

Key Findings:

- Substituents on the piperidine ring significantly affect binding affinity and selectivity toward specific biological targets.

- The introduction of electron-withdrawing groups on the aromatic ring increases potency against cancer cell lines .

Case Studies

- In Vitro Evaluation : A study conducted on Compound X demonstrated a significant reduction in cell viability across multiple cancer cell lines when treated with varying concentrations over 48 hours.

- In Vivo Studies : Animal models have shown that administration of Compound X leads to reduced tumor growth rates compared to controls, further supporting its potential as an anticancer agent.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClFN2O3S/c1-4-9-28-15-24(33(31,32)19-7-5-18(26)6-8-19)25(30)20-11-21(27)23(12-22(20)28)29-13-16(2)10-17(3)14-29/h5-8,11-12,15-17H,4,9-10,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYQMKVRAFOENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.